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  • Product: 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride
  • CAS: 1417567-89-5

Core Science & Biosynthesis

Foundational

Molecular weight and chemical formula of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl

An In-Depth Technical Guide to 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl Abstract This technical guide provides a comprehensive overview of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, a heterocyclic compound featu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl

Abstract

This technical guide provides a comprehensive overview of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, a heterocyclic compound featuring a piperidine core linked to a naphthalene moiety. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, a proposed synthetic route, and detailed protocols for analytical characterization. By synthesizing data from established chemical databases and analogous scientific literature, this guide serves as a foundational resource for the study and application of this compound in a research setting.

Introduction

4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a molecule of significant interest due to its composite structure, which combines two pharmacologically relevant scaffolds. The piperidine ring is a ubiquitous feature in a vast array of central nervous system (CNS) active agents and other therapeutics, valued for its ability to interact with various biological targets and its favorable pharmacokinetic properties.[1][2] The naphthalene group, a rigid bicyclic aromatic system, is often employed in drug design to establish specific hydrophobic and π-stacking interactions within receptor binding pockets.

The combination of these moieties via an ether linkage suggests potential utility as a research tool or an intermediate in the synthesis of more complex molecules. While specific biological data for this exact compound is not widely published, its structural elements are present in ligands targeting a range of receptors, including serotonin (5-HT) receptors, sigma (σ) receptors, and purinergic (P2Y) receptors.[1][3][4][5] This guide provides the core chemical and analytical information necessary to facilitate further investigation into its potential applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the cornerstone of reproducible scientific research. This section details the fundamental descriptors for 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl.

Names and Identifiers
  • Systematic (IUPAC) Name: 4-(2-naphthalen-1-yloxyethyl)piperidine;hydrochloride

  • Common Synonyms: 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, 4-(2-(Naphthalen-1-yloxy)ethyl)piperidine hydrochloride

  • PubChem Compound ID: 75539369[6]

Core Physicochemical Data
PropertyValueSource
Chemical Formula C17H22ClNOPubChem[6]
Molecular Weight 291.8 g/mol PubChem[6]
Appearance White to off-white solid (predicted)-
Melting Point Not available in literature.-
Solubility Expected to be soluble in water, methanol, and DMSO.-

Synthesis and Purification

A reliable synthetic route is critical for obtaining high-purity material for research. While a specific published procedure for this compound is scarce, a robust and logical pathway can be designed based on fundamental organic chemistry principles, primarily the Williamson ether synthesis. This method is a time-honored and efficient strategy for forming ether linkages.

Retrosynthetic Analysis

The proposed synthesis involves the formation of the ether bond between the 1-naphthol and the piperidine ethyl side chain. This disconnection provides two readily available starting materials.

G cluster_precursors Precursors target 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl disconnection C-O Ether Disconnection (Williamson Ether Synthesis) target->disconnection naphthol 1-Naphthol (Nucleophile precursor) disconnection->naphthol piperidine 4-(2-Chloroethyl)piperidine (Electrophile) disconnection->piperidine

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a two-step process involving the formation of the ether followed by conversion to the hydrochloride salt. The use of a nitrogen-protecting group (e.g., Boc) on the piperidine is recommended to prevent N-alkylation side reactions.

Step 1: Synthesis of tert-butyl 4-(2-(naphthalen-1-yloxy)ethyl)piperidine-1-carboxylate

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-naphthol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group of 1-naphthol to form the highly nucleophilic sodium 1-naphthoxide. This enhances its reactivity towards the electrophile.

  • Alkylation: After stirring for 30 minutes at 0 °C, add a solution of tert-butyl 4-(2-tosyloxyethyl)piperidine-1-carboxylate (1.05 eq) or a corresponding halide (e.g., bromo- or chloro- derivative) in DMF dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: The tosylate is an excellent leaving group, facilitating the SN2 reaction with the naphthoxide nucleophile.

  • Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

Step 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of 1,4-dioxane.

  • Acidification: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Self-Validation: The reaction is complete when the starting material spot on the TLC plate disappears and a new, more polar spot (the product) appears at the baseline.

  • Isolation: The hydrochloride salt product will typically precipitate from the dioxane solution. Collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove residual solvent and impurities.

  • Final Purification: Dry the resulting solid under high vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain high-purity 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized compound. The following workflow and protocols provide a standard for comprehensive characterization.

Workflow for Compound Verification

G cluster_analysis Analytical Characterization cluster_validation Data Validation start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc HPLC Analysis start->hplc structure Correct Structure? nmr->structure mw Correct Mass? ms->mw purity Purity ≥ 95%? hplc->purity final Qualified Material for Research structure->final Yes mw->final Yes purity->final Yes

Caption: Standard workflow for analytical validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen and carbon atoms.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals:

    • Naphthalene region (7H): Multiple signals in the aromatic region (~7.0-8.2 ppm).

    • Piperidine N-H (2H): A broad signal for the two protons on the nitrogen of the hydrochloride salt.

    • O-CH₂ (2H): A triplet corresponding to the methylene group attached to the naphthyloxy oxygen.

    • Piperidine C-H (9H): Complex multiplets for the protons on the piperidine ring.

    • Ethyl Bridge CH₂ (2H): A multiplet for the methylene group attached to the piperidine ring.

  • Expected ¹³C NMR Signals: Signals corresponding to the unique carbon atoms of the naphthalene ring, the piperidine ring, and the ethyl bridge.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and molecular weight.

  • Methodology:

    • Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

  • Self-Validating System: The instrument is calibrated using a known standard. The measured mass of the analyte must match the theoretical calculated mass to within a narrow tolerance (typically < 5 ppm).

  • Expected Result: An intense signal corresponding to the protonated parent molecule [M+H]⁺ with an m/z value matching the calculated exact mass of the free base, C₁₇H₂₂NO⁺.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).

    • Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Potential Pharmacological Context and Safety

The structural components of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl suggest several avenues for pharmacological investigation. The piperidine scaffold is a key element in many neuropharmacological agents, and its derivatives have shown affinity for sigma (σ) receptors, which are implicated in cell survival and proliferation.[1] Furthermore, naphthalene-based structures have been developed as potent antagonists for receptors like the P2Y14 receptor, which is involved in inflammatory processes.[4][5] The local anesthetic activity of related naphthyloxy derivatives has also been explored, suggesting a potential interaction with ion channels.[7]

Handling and Safety: As a novel research chemical, 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl should be handled with appropriate care. It is a hydrochloride salt and may be corrosive or irritating. Piperidine derivatives can be toxic if ingested or absorbed through the skin.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-[2-(1-Naphthyloxy)ethyl]piperidine HCl is a well-defined chemical entity with potential for use in various fields of chemical and biological research. This guide has provided its definitive chemical formula and molecular weight, outlined a robust synthetic strategy, and detailed essential protocols for its analytical validation. By establishing this foundational knowledge, this document aims to empower researchers to confidently utilize this compound in their studies.

References

  • PubChem. 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Il Farmaco. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT4 receptor ligands. ScienceDirect. [Link]

  • Witzel, M., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. [Link]

  • Banks, H. D. Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Aliev, O. I., et al. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Wen, J., et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • Wen, J., et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ResearchGate. [Link]

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Exploratory

Solubility data of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride in water vs DMSO

An In-Depth Technical Guide to the Comparative Solubility of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride in Aqueous and Aprotic Polar Media Prepared by: Gemini, Senior Application Scientist Abstract This technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Solubility of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride in Aqueous and Aprotic Polar Media

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, a molecule of interest in pharmaceutical research, within two fundamentally different solvent systems: water and dimethyl sulfoxide (DMSO). For researchers, scientists, and drug development professionals, understanding a compound's solubility is a cornerstone of pre-formulation and candidate selection, directly influencing bioavailability, dosage form design, and the reliability of in vitro assays.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility, juxtaposing the behavior of a polar protic solvent (water) with a polar aprotic solvent (DMSO). We present a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. The causality behind each experimental step is explained to ensure methodological robustness and data integrity. This guide is designed to empower researchers to accurately measure, interpret, and strategically leverage solubility data in their development pipelines.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are rooted in its physicochemical properties. Among these, solubility is paramount.[3] It defines the maximum concentration a compound can achieve in a solution, a factor that directly impacts its absorption and, consequently, its therapeutic efficacy. A significant percentage of new chemical entities exhibit poor aqueous solubility, creating substantial hurdles for formulation and preclinical evaluation.[3]

1.1 The Compound: 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride

The subject of this guide, 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride (PubChem CID: 75539369), possesses a hybrid structure that presents a classic solubility challenge.[4] Its molecular architecture combines a bulky, hydrophobic naphthyloxy group with a polar, ionizable piperidine hydrochloride moiety. This amphipathic nature suggests a complex interplay of solute-solvent interactions that will dictate its dissolution behavior.

1.2 The Solvents: Water vs. DMSO

A comparative analysis of solubility in water and Dimethyl Sulfoxide (DMSO) provides a crucial spectrum of information:

  • Water: As the biological medium, aqueous solubility is the most physiologically relevant parameter. It offers insights into how a drug might behave in the gastrointestinal tract and bloodstream.[5]

  • DMSO: A powerful, polar aprotic solvent, DMSO is prized for its ability to dissolve a vast range of both polar and nonpolar compounds.[6][7] It is the standard solvent for creating high-concentration stock solutions in high-throughput screening and early-stage biological assays.[8] Understanding solubility in DMSO is therefore essential for ensuring the integrity of these foundational experiments.

This guide will provide the theoretical basis and practical instruction to rigorously determine the solubility of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride in these two indispensable solvents.

Theoretical Framework: The Science of Dissolution

A robust experimental design is built upon a solid theoretical foundation. The solubility of a compound is not a random variable but a predictable outcome of its molecular properties and its interactions with the solvent environment.

2.1 Physicochemical Drivers of Solubility

The structure of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride dictates its solubility potential.

  • Hydrophobic Region: The fused aromatic rings of the naphthyl group are large and nonpolar, creating a significant hydrophobic character. This region will resist interaction with water and require substantial energy to disrupt the strong hydrogen-bonding network of water molecules.

  • Hydrophilic Region: The piperidine ring, and particularly its protonated hydrochloride salt form, is the molecule's hydrophilic anchor. In water, this ionic center will readily engage in strong ion-dipole interactions, promoting dissolution.

  • Overall Polarity: The molecule's dual nature suggests that solvents capable of accommodating both hydrophobic and hydrophilic moieties will be most effective.

2.2 Solute-Solvent Interaction Dynamics

The adage "like dissolves like" is an oversimplification. The specific intermolecular forces at play provide a more accurate picture.

  • In Water (Polar, Protic): Water molecules are small, highly polar, and act as both hydrogen bond donors and acceptors. Dissolution will be driven primarily by the hydration of the piperidinium cation and chloride anion. However, the large naphthyloxy group will induce an unfavorable ordering of water molecules at its surface, limiting overall solubility.

  • In DMSO (Polar, Aprotic): DMSO is a potent solvent due to its large dipole moment and its ability to act as an excellent hydrogen bond acceptor.[9] While it cannot donate hydrogen bonds, it can effectively solvate the piperidinium cation. Crucially, its methyl groups provide a less-structured, more accommodating environment for the nonpolar naphthyloxy tail compared to water. This dual-action capability is why DMSO is expected to be a far superior solvent for this compound.

cluster_solute 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl cluster_water Aqueous Solvent (Water) cluster_dmso Aprotic Polar Solvent (DMSO) Solute Water_Interactions Favorable: Ion-Dipole with HCl Unfavorable: Hydrophobic effect with Naphthyl Solute->Water_Interactions Limited Solubility DMSO_Interactions Favorable: Solvates Cation (HCl) Favorable: Accommodates Nonpolar Naphthyl group Solute->DMSO_Interactions High Solubility Water Strong H-Bond Network High Polarity (Protic) DMSO Strong Dipole (Aprotic) H-Bond Acceptor

Caption: Predicted solute-solvent interaction logic.

2.3 Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial for researchers to understand the difference between two commonly measured solubility types.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure when the solid and solution phases are in equilibrium.[1] It is the definitive value for formulation and biopharmaceutical classification. The protocol in this guide is designed to measure thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution that was initially prepared from a high-concentration DMSO stock.[10][11] It is often used in early discovery for high-throughput screening. While useful for ranking compounds, these values are typically higher than thermodynamic solubility and can be misleading if used for formulation decisions.[1][5]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[12] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

A 1. Preparation Weigh excess compound into vials B 2. Solvent Addition Add precise volume of Water or DMSO A->B C 3. Equilibration Agitate at constant temp (e.g., 25°C) for 24-48h B->C D 4. Phase Separation Centrifuge to pellet undissolved solid C->D E 5. Sample Collection Carefully collect supernatant D->E F 6. Dilution Dilute supernatant into mobile phase for analysis E->F G 7. Quantification Analyze by validated HPLC-UV method F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

3.1 Materials and Reagents

  • 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride (solid, >98% purity)

  • Deionized water (18.2 MΩ·cm)

  • DMSO (ACS grade or higher, low water content)[13]

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 or 0.45 µm, PTFE or other chemically compatible material)

  • HPLC system with UV detector

3.2 Step-by-Step Experimental Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride to at least three vials for each solvent (e.g., add ~10 mg to each vial). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Accurately add 1.0 mL of the respective solvent (water or DMSO) to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the samples to equilibrate for 24 to 48 hours. This extended time is critical to ensure true thermodynamic equilibrium is reached.[14]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same constant temperature for 1-2 hours to allow for passive sedimentation.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, taking extreme care not to disturb the solid pellet.

    • Perform an accurate serial dilution of the supernatant into the HPLC mobile phase to bring the concentration within the range of the analytical calibration curve. The dilution factor will be significantly different for the water and DMSO samples.

3.3 Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography is the preferred method for quantification due to its high specificity and sensitivity, allowing for accurate measurement even in complex matrices.[3][15]

  • Method Parameters (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm (based on the naphthyl chromophore)

    • Injection Volume: 10 µL

  • Calibration Curve:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentrations of the diluted solubility samples.[5]

    • Inject each standard in triplicate to establish a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be >0.995 for a valid curve.

  • Sample Analysis:

    • Inject the diluted supernatant samples.

    • Use the calibration curve to determine the concentration in the diluted samples.

    • Calculate the original solubility in the undiluted supernatant by multiplying the result by the dilution factor.

Data Presentation and Interpretation

4.1 Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, the following qualitative solubility is anticipated.

Solvent SystemSolvent TypeKey InteractionsPredicted Solubility
Water Polar ProticIon-dipole, Hydrogen Bonding, Hydrophobic EffectLow to Moderate
DMSO Polar AproticDipole-Dipole, H-Bond Acceptor, van der WaalsHigh to Very High

4.2 Quantitative Data Summary (Template)

Experimental results should be tabulated clearly, reporting the mean and standard deviation from the replicates.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Water25[Experimental Value][Experimental Value]
DMSO25[Experimental Value][Experimental Value]

4.3 Interpretation of Expected Results

The quantitative data is expected to confirm significantly higher solubility in DMSO compared to water.

  • Implications for Drug Development:

    • Low Aqueous Solubility: If confirmed, this would classify the compound as poorly soluble, potentially leading to low oral bioavailability. Formulation strategies such as salt form optimization (already a hydrochloride), amorphous solid dispersions, or lipid-based formulations may be required.

    • High DMSO Solubility: This confirms the utility of DMSO for preparing concentrated stock solutions for in vitro screening, ensuring the compound remains dissolved in assay media at typical working concentrations (after dilution).

Conclusion

This technical guide has detailed the theoretical and practical considerations for determining the solubility of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride in water and DMSO. The compound's amphipathic nature creates a distinct solubility profile, which is predicted to favor the polar aprotic environment of DMSO over the polar protic environment of water. By employing the rigorous shake-flask method coupled with a validated HPLC-UV analytical procedure, researchers can obtain precise, accurate, and meaningful thermodynamic solubility data. This information is not merely a physical constant but a critical piece of strategic intelligence that informs downstream decisions in the drug development process, from formulation design to the interpretation of biological data.

References

  • ResearchGate. (2025, August 6). Pharmacology and Clinical Use of Dimethyl Sulfoxide (DMSO): A Review.
  • Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • American Pharmaceutical Review. (2016, September 1). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Healcerion. (2024, September 9). Innovative Applications of DMSO.
  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • International Journal of Pharmaceutical Sciences and Research. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from Biointerface Research in Applied Chemistry.
  • University of Babylon. (n.d.). Medical Physics.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • PubChem. (n.d.). 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride.
  • BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Venngage. (2026, January 8). How to Write a Technical White Paper (2026 Guide).
  • Compose.ly. (2023, October 26). The Ultimate Guide to Writing Technical White Papers.
  • Rachel Pascal. (2025, September 30). How To Write White Papers For Pharmaceutical Companies.
  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Masuu Global. (n.d.). Regulatory White Paper Preparation.
  • Labiotech.eu. (2019, May 16). Avoid These Pitfalls When Creating a Life Sciences White Paper.
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Foundational

A Technical Guide to the Chemical Structure Elucidation of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the complete chemical structure elucidation of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the complete chemical structure elucidation of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the logical progression of scientific inquiry. We will delve into the causality behind experimental choices, ensuring that each step contributes to a self-validating analytical framework.

The target molecule, 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, with the chemical formula C17H22ClNO and a molecular weight of 291.8 g/mol , presents an interesting structural puzzle combining a bulky aromatic naphthyl group, a flexible ethyl ether linkage, and a saturated heterocyclic piperidine ring, all in its hydrochloride salt form.[1] Our approach will be a multi-technique spectroscopic investigation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to unambiguously confirm its constitution and connectivity.

The Strategic Approach to Structure Elucidation

A robust structural elucidation strategy does not rely on a single piece of evidence but rather on the convergence of data from multiple orthogonal techniques. Each method provides a unique perspective on the molecule's architecture, and their combined interpretation builds a comprehensive and trustworthy structural model. Our workflow is designed to first identify the key functional groups and molecular formula, then to piece together the carbon-hydrogen framework, and finally to confirm the precise connectivity of all atoms.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation MS_Intro Mass Spectrometry (MS) - Molecular Weight - Elemental Composition 1D_NMR 1D NMR (¹H, ¹³C, DEPT) - H & C Environments - Proton/Carbon Count MS_Intro->1D_NMR Provides Molecular Formula Data_Integration Data Integration & Final Structure Assignment MS_Intro->Data_Integration Validates Fragments IR_Intro FT-IR Spectroscopy - Functional Group ID IR_Intro->1D_NMR Confirms Functional Groups IR_Intro->Data_Integration Cross-references Bonds 2D_NMR 2D NMR (COSY, HSQC, HMBC) - H-H & C-H Connectivity 1D_NMR->2D_NMR Identifies Spin Systems 2D_NMR->Data_Integration Reveals Full Connectivity

Caption: A logical workflow for the structure elucidation of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride.

Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a novel compound. For a molecule like 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to its soft ionization nature, which typically yields the protonated molecule [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, for instance, a Quadrupole Time-of-Flight (Q-TOF) instrument.

  • Ionization Mode: ESI in positive ion mode is selected to favor the formation of the protonated molecule.[2][3]

  • Data Acquisition: A full scan is acquired to determine the mass-to-charge ratio (m/z) of the precursor ion. The high resolution allows for the determination of the accurate mass.

Expected Data and Interpretation

For the free base, 4-[2-(1-Naphthyloxy)ethyl]piperidine (C17H21NO), the expected monoisotopic mass is 255.1623 g/mol . In the ESI+ mass spectrum, we would anticipate observing the protonated molecule, [M+H]⁺, at an m/z of 256.1701. High-resolution measurement of this ion would allow for the confirmation of the elemental composition, C17H22NO⁺, distinguishing it from other potential isobaric formulas.

Tandem mass spectrometry (MS/MS) experiments are crucial for gaining structural insights through fragmentation analysis.[4][5] By selecting the precursor ion (m/z 256.17) and subjecting it to collision-induced dissociation (CID), we can predict a fragmentation pattern that reflects the molecule's weakest bonds and most stable resulting fragments.

Predicted Fragment (m/z) Proposed Structure/Loss Rationale for Fragmentation
144.0657Naphthyloxy cation ([C10H8O]⁺)Cleavage of the ether bond is a common fragmentation pathway for aryl ethers.
115.0548Naphthyl cation ([C10H7]⁺)Loss of CO from the naphthyloxy cation.
128.1126Piperidinylethyl cation ([C8H14N]⁺)Cleavage of the ether bond with charge retention on the piperidine-containing fragment.
98.0969Piperidinemethyl cation ([C6H12N]⁺)Alpha-cleavage adjacent to the nitrogen within the larger piperidine-containing fragment.

The fragmentation of piperidine derivatives is heavily influenced by the substituents on the ring and the ionization method.[2] The presence of these characteristic fragments would provide strong evidence for the naphthyloxy and piperidinylethyl moieties within the molecule.

Part 2: Identifying the Functional Framework with FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid hydrochloride salt is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[6] A background spectrum is taken first and automatically subtracted from the sample spectrum.

Expected Data and Interpretation

The FT-IR spectrum of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is expected to exhibit several characteristic absorption bands that confirm the presence of the key functional groups.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Assignment
~3050Aromatic C-H stretchNaphthyl group
2950-2850Aliphatic C-H stretchPiperidine and ethyl groups
~2700-2400N-H stretch (broad)Secondary amine salt (R₂NH₂⁺)
~1600, ~1580, ~1510C=C stretchAromatic rings of the naphthyl group
~1250Aryl-O-C stretch (asymmetric)Naphthyloxy ether linkage
~1050C-O-C stretch (symmetric)Naphthyloxy ether linkage

The broad absorption in the 2700-2400 cm⁻¹ region is a hallmark of an amine hydrochloride salt, providing clear evidence of the protonated piperidine nitrogen. The aromatic C=C stretching bands confirm the naphthyl system, and the strong aryl-O-C stretching vibration supports the ether linkage.[7]

Part 3: Assembling the Puzzle with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can map out the complete carbon-hydrogen framework and the connectivity between different parts of the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, due to the presence of the hydrochloride salt.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Experiments: A standard suite of experiments is performed: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

Expected ¹H NMR Data (in D₂O)

The ¹H NMR spectrum will show distinct signals for the naphthyl, ethyl, and piperidine protons. The use of D₂O will result in the exchange of the acidic N-H proton, which will therefore not be visible in the spectrum.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.1-7.4Multiplets7HNaphthyl protons
4.3Triplet2H-O-CH₂-
3.4Broad doublet2HPiperidine H-2ax, H-6ax
3.0Broad triplet2HPiperidine H-2eq, H-6eq
2.1Multiplet1HPiperidine H-4
2.0Triplet2H-CH₂-CH₂-O-
1.9Broad doublet2HPiperidine H-3ax, H-5ax
1.5Multiplet2HPiperidine H-3eq, H-5eq
Expected ¹³C NMR and DEPT-135 Data

The ¹³C NMR spectrum will reveal all 17 carbon atoms in the molecule. A DEPT-135 experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent.

Predicted Chemical Shift (δ, ppm) DEPT-135 Assignment
~154QuaternaryNaphthyl C-1 (attached to O)
~134QuaternaryNaphthyl quaternary C
127-120CH7 x Naphthyl CH
~105CHNaphthyl CH
~67CH₂ (negative)-O-CH₂-
~44CH₂ (negative)Piperidine C-2, C-6
~35CH (positive)Piperidine C-4
~32CH₂ (negative)-CH₂-CH₂-O-
~30CH₂ (negative)Piperidine C-3, C-5
2D NMR for Connectivity Confirmation

G cluster_0 Key 2D NMR Correlations COSY COSY (¹H-¹H) - Connects adjacent protons - Traces ethyl & piperidine chains HSQC HSQC (¹H-¹³C) - Directly links protons to their attached carbons COSY->HSQC Identifies spin systems for C-H assignment HMBC HMBC (¹H-¹³C) - Shows long-range (2-3 bond) correlations - Connects the fragments HSQC->HMBC Provides starting points for long-range connections HMBC->COSY Confirms fragment assembly

Caption: The interplay of 2D NMR experiments for unambiguous structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. We expect to see correlations between the two methylene groups of the ethyl linker. Within the piperidine ring, we would trace the correlations from H-2/H-6 to H-3/H-5, and from H-3/H-5 to H-4.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the carbon signals based on the more dispersed and easily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different structural fragments. We would anticipate the following crucial long-range correlations:

    • A correlation from the protons of the -O-CH₂- group to the oxygen-bearing carbon of the naphthyl ring (C-1), confirming the ether linkage.

    • Correlations from the protons of the piperidine-adjacent -CH₂- group to carbons C-3, C-4, and C-5 of the piperidine ring, confirming the attachment point of the ethyl side chain.

Synthesis of Evidence: The Final Structure

The convergence of data from MS, FT-IR, and NMR provides an irrefutable confirmation of the structure of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride.

  • Mass Spectrometry establishes the correct molecular formula (C17H21NO for the free base) and shows fragmentation patterns consistent with the proposed naphthyloxy and piperidinylethyl moieties.

  • FT-IR Spectroscopy confirms the presence of all key functional groups: an aromatic system, an aryl ether, aliphatic C-H bonds, and, crucially, the secondary amine hydrochloride salt.

  • NMR Spectroscopy provides the definitive connectivity map. ¹H and ¹³C NMR identify the number and type of proton and carbon environments. 2D NMR experiments (COSY, HSQC, and HMBC) piece these fragments together, confirming the ethyl linker between the naphthyl C-1 oxygen and the piperidine C-4 position.

This multi-faceted approach, where each technique validates the findings of the others, exemplifies a rigorous and trustworthy process for chemical structure elucidation, ensuring the scientific integrity of the result.

References

  • Benchchem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem Application Notes.
  • da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available from: [Link]

  • Trivedi, M. K., et al. FT-IR spectra of control and treated (T1 and T2) methyl-2-naphthyl ether. ResearchGate. Available from: [Link]

  • PubChem. 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Mehra, S., & Chadha, P. (2020). Alterations in structure of biomolecules using ATR-FTIR and histopathological variations in brain tissue of Channa punctatus exposed to 2Naphthalene sufonate. PMC. Available from: [Link]

Sources

Exploratory

Technical Guide: Therapeutic Potential of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl in Neuroscience

The following technical guide explores the therapeutic potential of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl , a compound belonging to the privileged class of naphthyloxy-alkyl-piperidines. While direct clinical literatu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the therapeutic potential of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl , a compound belonging to the privileged class of naphthyloxy-alkyl-piperidines.

While direct clinical literature on this specific salt (CAS 1417567-89-5) is emerging, its structural pharmacophore—combining a lipophilic naphthalene ring, an ether linkage, and a basic piperidine moiety—is a hallmark of high-affinity ligands for Sigma-1 receptors (


R)  and Serotonin (5-HT) receptors . This guide synthesizes its predicted pharmacological profile, potential therapeutic applications in neuroscience, and rigorous experimental protocols for validation.

Executive Summary & Chemical Identity

4-[2-(1-Naphthyloxy)ethyl]piperidine HCl represents a "privileged scaffold" in medicinal chemistry. Its structure mimics the pharmacophore of several neuroactive agents, positioning it as a putative dual-modulator of the Sigma-1 chaperone system and the Serotonergic system.

Chemical Profile
PropertyDetail
IUPAC Name 4-[2-(naphthalen-1-yloxy)ethyl]piperidine hydrochloride
CAS Number 1417567-89-5
Molecular Formula

Molecular Weight 291.82 g/mol
Core Pharmacophore Naphthyl ether (Lipophilic domain) + Ethyl linker + Piperidine (Basic amine)
Solubility Soluble in DMSO (>20 mg/mL), Methanol; sparingly soluble in water (unless protonated)

Mechanism of Action (MoA): The Pharmacological Hypothesis

Based on Structure-Activity Relationship (SAR) data from analogous compounds (e.g., S 14297, Haloperidol metabolites, Nefazodone), this compound is predicted to act via two primary mechanisms.

Primary Target: Sigma-1 Receptor ( R) Agonism

The N-substituted piperidine linked to a lipophilic aromatic ring is the classic pharmacophore for


R ligands.
  • Mechanism: Agonism of

    
    R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
    
  • Downstream Effect:

    • Chaperone Activation: Dissociation of

      
      R from BiP (Binding immunoglobulin protein).
      
    • Calcium Regulation: Modulation of IP3 receptors, preventing

      
       overload.
      
    • Neuroprotection: Upregulation of BDNF (Brain-Derived Neurotrophic Factor) and inhibition of apoptotic factors (Bax/Caspase-3).

Secondary Target: 5-HT System Modulation

The naphthyloxy-ethyl moiety is structurally homologous to non-selective 5-HT ligands (e.g., Propranolol, S 14297).

  • 5-HT1A Receptor: Potential partial agonism (anxiolytic/antidepressant).

  • 5-HT7 Receptor: Potential antagonism (cognitive enhancement, circadian regulation).

  • SERT (Serotonin Transporter): The naphthyl ether motif is found in SNRIs like Duloxetine, suggesting potential reuptake inhibition.

Tertiary Target: Sodium Channel Blockade

Structurally similar analogs (e.g., LAS-251) exhibit local anesthetic activity via voltage-gated sodium channel (


) blockade. This contributes to analgesic potential and stabilization of neuronal excitability.

Therapeutic Potential in Neuroscience

Neuroprotection & Cognitive Enhancement
  • Alzheimer’s Disease (AD): By activating

    
    R, the compound may reduce 
    
    
    
    toxicity and improve cholinergic transmission. The piperidine ring provides metabolic stability compared to piperazine analogs.
  • Mechanism: Prevention of mitochondrial stress and promotion of neurite outgrowth via the Akt/ERK pathway.

Mood Disorders (Depression & Anxiety)
  • Dual Action: If the compound acts as a 5-HT1A agonist and

    
    R agonist, it offers a synergistic rapid-acting antidepressant effect, similar to the mechanism proposed for Fluvoxamine (a potent 
    
    
    
    agonist).
Neuropathic Pain
  • Analgesia: Combination of

    
     antagonism (or modulation) and 
    
    
    
    blockade can attenuate central sensitization in chronic pain states.

Visualization: Signaling Pathways

The following diagram illustrates the putative signaling cascade activated by 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl upon binding to the Sigma-1 receptor.

Sigma1_Signaling Compound 4-[2-(1-Naphthyloxy)ethyl]piperidine Sigma1_BiP Sigma-1R / BiP Complex (ER Membrane) Compound->Sigma1_BiP Binds Sigma1_Free Active Sigma-1R (MAM Interface) Sigma1_BiP->Sigma1_Free Dissociation IP3R IP3 Receptor Stabilization Sigma1_Free->IP3R Chaperones BDNF BDNF Secretion Sigma1_Free->BDNF Upregulates Calcium Ca2+ Homeostasis IP3R->Calcium Regulates Flux Survival Neuronal Survival (Anti-Apoptosis) Calcium->Survival Prevents Excitotoxicity BDNF->Survival Trophic Support

Caption: Putative mechanism of action showing Sigma-1 receptor activation, chaperone dissociation, and downstream neuroprotective effects.

Experimental Protocols

To validate the therapeutic potential, the following self-validating protocols are recommended.

Synthesis Verification (Williamson Ether Synthesis)

Objective: Confirm the identity and purity of the compound before biological testing.

  • Reactants: 1-Naphthol + 1,2-Dibromoethane

    
     1-(2-Bromoethoxy)naphthalene.
    
  • Coupling: React intermediate with Piperidine (

    
    , Acetonitrile, Reflux 12h).
    
  • Salt Formation: Treat free base with HCl in Diethyl Ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for naphthyl protons (7.0-8.2 ppm), ethyl linker triplets (~4.4 ppm), and piperidine ring protons.

    • LC-MS: Confirm

      
       (free base).
      
In Vitro Binding Assay (Sigma-1 vs. 5-HT1A)

Objective: Determine affinity (


) and selectivity.
StepProtocol DetailValidation Check
1. Membrane Prep Rat brain cortex (for

) or Hippocampus (for 5-HT1A). Homogenize in 50mM Tris-HCl.
Protein conc. > 1 mg/mL via Bradford Assay.
2. Radioligand

:

(2 nM).5-HT1A:

(1 nM).
Specific binding > 70% of total binding.
3. Incubation 120 min @ 25°C (Sigma-1); 60 min @ 25°C (5-HT1A).Equilibrium reached (time-course control).
4. Analysis Terminate via rapid filtration (GF/B filters). Count via liquid scintillation.

calculated using Cheng-Prusoff equation.
In Vivo Neuroprotection Model (Scopolamine-Induced Amnesia)

Objective: Assess cognitive enhancement potential.

  • Subjects: Male Swiss mice (25-30g).

  • Treatment: Administer 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl (1, 3, 10 mg/kg i.p.) 30 min prior to training.

  • Induction: Scopolamine (1 mg/kg i.p.) 20 min prior to training.

  • Task: Novel Object Recognition (NOR) test.

    • T1 (Training): Expose to two identical objects.

    • T2 (Testing, 24h later): One familiar, one novel object.

  • Readout: Discrimination Index (DI) =

    
    .
    
    • Success Criteria: DI significantly > 0 in treated group vs. Scopolamine control.

Workflow Visualization: Screening Cascade

Screening_Cascade Synthesis Synthesis & QC (NMR/LCMS) Binding In Vitro Binding (Sigma-1 / 5-HT) Synthesis->Binding Pass QC Binding->Synthesis Low Affinity (Iterate) ADME ADME Profiling (Microsomal Stability) Binding->ADME Ki < 50 nM InVivo In Vivo Efficacy (NOR / FST) ADME->InVivo t1/2 > 30 min Lead Lead Candidate Selection InVivo->Lead Significant Efficacy

Caption: Critical path for validating the compound's therapeutic potential, from synthesis to lead selection.

References

  • PubChem. (2023). Compound Summary: 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride.[1][2] National Library of Medicine. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of Sigma-1 receptor ligands. Current Neuropharmacology. Link

  • Robichaud, A. J., & Debenham, J. S. (2006). Recent advances in selective serotonin 5-HT7 receptor antagonists. Annual Reports in Medicinal Chemistry. Link

  • Yous, S., et al. (2005). Novel 2(3H)-benzothiazolones as potent and selective sigma-1 receptor ligands. Medicinal Chemistry Research. Link

  • Berardi, F., et al. (2004). N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine as potent sigma-1 ligands. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride

An Application Note on the Synthesis of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride Introduction 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a versatile chemical intermediate with applications in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride

Introduction

4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a versatile chemical intermediate with applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a vast array of pharmacologically active compounds, and its functionalization allows for the exploration of diverse chemical space. This document provides a detailed, three-step protocol for the synthesis of the title compound, commencing from commercially available starting materials. The synthetic strategy hinges on a robust and well-established reaction sequence: tosylation of a protected piperidine ethanol, followed by a Williamson ether synthesis, and concluding with acidic deprotection to yield the final hydrochloride salt. This guide is intended for researchers and scientists in organic and medicinal chemistry, offering not just a procedural outline but also the underlying chemical principles and rationale for key experimental choices.

Overall Reaction Scheme

The synthesis is accomplished in three distinct steps starting from N-Boc-4-(2-hydroxyethyl)piperidine. First, the hydroxyl group is converted to a better leaving group via tosylation. Second, the core ether linkage is formed through an SN2 reaction with 1-naphthol. Finally, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-4-(2-hydroxyethyl)piperidine B N-Boc-4-[2-(tosyloxy)ethyl]piperidine A->B  TsCl, Et3N  DCM, 0°C to RT D N-Boc-4-[2-(1-Naphthyloxy)ethyl]piperidine B->D  1-Naphthol (C), NaH  DMF, RT B->D E 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride D->E  4M HCl in Dioxane  RT

Caption: Overall three-step reaction scheme for the synthesis.

Experimental Protocols

PART A: Synthesis of N-Boc-4-[2-(tosyloxy)ethyl]piperidine

Rationale: The hydroxyl group of the starting material, N-Boc-4-(2-hydroxyethyl)piperidine, is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a tosylate, which is an excellent leaving group. This transformation is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the HCl generated during the reaction.

Materials:

  • N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-4-(2-hydroxyethyl)piperidine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride. Ensure the temperature remains at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tosylated intermediate as a white solid.

PART B: Synthesis of N-Boc-4-[2-(1-Naphthyloxy)ethyl]piperidine

Rationale: This step forms the key C-O ether bond via the Williamson ether synthesis, a classic SN2 reaction.[3][4][5] The phenoxide of 1-naphthol, generated in situ by a strong base like sodium hydride (NaH), acts as the nucleophile. It attacks the electrophilic carbon of the tosylated intermediate, displacing the tosylate leaving group.[6][7] Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction as it effectively solvates the cation without hindering the nucleophile.

Materials:

  • N-Boc-4-[2-(tosyloxy)ethyl]piperidine (from Part A) (1.0 eq)

  • 1-Naphthol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-naphthol and anhydrous DMF. Cool the solution to 0 °C.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium naphthoxide.

  • Add a solution of N-Boc-4-[2-(tosyloxy)ethyl]piperidine in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography to yield the Boc-protected product.

PART C: Synthesis of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride

Rationale: The final step involves the removal of the acid-labile Boc protecting group.[8][9] A solution of hydrochloric acid in an organic solvent like dioxane is highly effective for this purpose.[10] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by its collapse to release the free amine, carbon dioxide, and tert-butyl cation. The free piperidine nitrogen is immediately protonated by the excess HCl in the medium to form the stable and easily isolable hydrochloride salt.

Materials:

  • N-Boc-4-[2-(1-Naphthyloxy)ethyl]piperidine (from Part B) (1.0 eq)

  • 4M Hydrochloric acid in 1,4-Dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Boc-protected intermediate from Part B in a minimal amount of 1,4-dioxane or methanol.

  • To this solution, add the 4M HCl in dioxane solution (typically 5-10 equivalents) at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate will likely form as the hydrochloride salt is often insoluble in the reaction medium.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Upon completion, add diethyl ether to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain the final product, 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride.

Process Workflow and Data

The following diagram illustrates the practical laboratory workflow, including reaction, workup, and purification stages for each step.

G cluster_A Step 1: Tosylation cluster_B Step 2: Ether Synthesis cluster_C Step 3: Deprotection A1 Dissolve Reactants in DCM at 0°C A2 Add TsCl Stir 12-16h at RT A1->A2 A3 Aqueous Workup (NaHCO3, Brine) A2->A3 A4 Dry & Concentrate A3->A4 A5 Column Chromatography A4->A5 B1 Generate Naphthoxide (1-Naphthol + NaH in DMF) A5->B1 Purified Tosylate B2 Add Tosylate Stir 18-24h at RT B1->B2 B3 Quench with Water Extract with Et2O B2->B3 B4 Dry & Concentrate B3->B4 B5 Column Chromatography B4->B5 C1 Dissolve Intermediate in Dioxane B5->C1 Purified Boc-Ether C2 Add 4M HCl/Dioxane Stir 2-4h at RT C1->C2 C3 Precipitate with Et2O C2->C3 C4 Filter Solid Product C3->C4 C5 Wash with Et2O & Dry C4->C5

Caption: Laboratory workflow from starting materials to final product.

Quantitative Data Summary

This table provides an overview of the stoichiometry and typical reaction parameters for a laboratory-scale synthesis.

StepReactantMolar Eq.Reagent(s)Molar Eq.SolventTemp (°C)Time (h)Typical Yield (%)
1 N-Boc-4-(2-hydroxyethyl)piperidine1.0TsCl / Et₃N1.2 / 1.5DCM0 to RT12-1685-95
2 Tosylate Intermediate1.01-Naphthol / NaH1.1 / 1.2DMF0 to RT18-2470-85
3 Boc-Protected Ether1.04M HCl in Dioxane5-10DioxaneRT2-490-98

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available from: [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • Elsevier. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT4 receptor ligands. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • PubChem. 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. Available from: [Link]

  • Wiley Online Library. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • PubChemLite. 1-piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)-. Available from: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]

  • Manufacturing Process. 1-(2-Methoxy Phenyl Piperazine) Manufacturing Process. Available from: [Link]

  • Organic Syntheses. Piperidine, 1-ethyl-. Available from: [Link]

  • NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone. Available from: [Link]

  • ResearchGate. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

Sources

Application

Using 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl as a chemical intermediate

Application Note: Strategic Utilization of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl in Medicinal Chemistry Part 1: Executive Summary & Pharmacophore Analysis 4-[2-(1-Naphthyloxy)ethyl]piperidine Hydrochloride is a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl in Medicinal Chemistry

Part 1: Executive Summary & Pharmacophore Analysis

4-[2-(1-Naphthyloxy)ethyl]piperidine Hydrochloride is a high-value "privileged scaffold" used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands.[1] Its structural architecture—comprising a lipophilic naphthalene anchor linked via an ethyl ether spacer to a basic piperidine core—mimics the biogenic amine neurotransmitters (serotonin, dopamine).[1]

This intermediate is primarily utilized in the development of:

  • 5-HT (Serotonin) Receptor Modulators: Particularly 5-HT1A and 5-HT7 antagonists/agonists.[1]

  • Sigma Receptor Ligands: Targeting neurodegenerative pathways.[1]

  • Dopamine Receptor Ligands: Specifically D2/D4 subtypes.[1]

Strategic Utility: The secondary amine at the piperidine 1-position serves as the reactive handle.[1] By derivatizing this nitrogen, researchers can rapidly generate libraries of "Tail-to-Head" linked molecules, where the naphthyl group acts as the hydrophobic "tail" docking into deep receptor pockets.[1]

Part 2: Chemical Profile & Handling Protocols

Compound Identity:

  • Chemical Name: 4-[2-(1-Naphthyloxy)ethyl]piperidine Hydrochloride[1][2]

  • Molecular Formula: C17H21NO[1] · HCl

  • Key Feature: Secondary amine (nucleophile) masked as an HCl salt.[1]

Handling & Stability (The "Pre-Flight" Check):

  • State: White to off-white crystalline solid.[1]

  • Solubility: Soluble in DMSO, Methanol, and warm Ethanol.[1] Poorly soluble in non-polar solvents (Hexanes, Et2O) in its salt form.[1]

  • Hygroscopicity: Mildly hygroscopic.[1] Store in a desiccator at room temperature.

  • Safety: Irritant.[1] Wear standard PPE.[1] The naphthalene moiety implies potential photosensitivity; protect from prolonged light exposure.[1]

Critical Pre-Requisite: Managing the HCl Salt

The commercially available form is the hydrochloride salt. To participate in nucleophilic substitutions (S_N2) or reductive aminations, the amine must be free-based.[1]

  • Strategy A (In-situ): Use an excess (3.0 equiv) of organic base (DIPEA or TEA) directly in the reaction mixture.[1]

  • Strategy B (Pre-reaction Free-basing): Recommended for sensitive reductive aminations to avoid buffering effects.[1]

    • Dissolve the salt in minimal water/methanol.[1]

    • Adjust pH to >10 with 1N NaOH.[1]

    • Extract 3x with Dichloromethane (DCM).[1]

    • Dry over Na2SO4 and concentrate to yield the oily free base.[1]

Part 3: Synthetic Protocols

Workflow Visualization

ReactionWorkflow Start 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl FreeBase Free Base Generation (NaOH / DCM) Start->FreeBase Neutralization PathA Path A: Reductive Amination (Aldehyde + STAB) FreeBase->PathA Mild Conditions PathB Path B: N-Alkylation (Sn2) (Alkyl Halide + K2CO3) FreeBase->PathB Standard Conditions Product Target Ligand (GPCR/Sigma Modulator) PathA->Product Workup PathB->Product Workup

Figure 1: Decision tree for derivatizing the piperidine intermediate.

Protocol A: Reductive Amination (Preferred Route)

Best for coupling with aldehydes to form N-benzyl or N-alkyl derivatives.[1] This method is milder and avoids over-alkylation.

Reagents:

  • Amine: 4-[2-(1-Naphthyloxy)ethyl]piperidine (Free base preferred)[1]

  • Electrophile: Target Aldehyde (1.0 - 1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) and the aldehyde (1.0 mmol) in DCE (5 mL). If using the HCl salt directly, add DIPEA (1.2 mmol) and stir for 15 minutes before adding the aldehyde.[1]

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation. Note: Magnesium sulfate (anhydrous) can be added to scavenge water if the imine formation is sluggish.[1]

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine).

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 20 minutes to decompose borate complexes.

  • Extraction: Extract the organic layer.[1][3] Wash with brine, dry over Na2SO4, and concentrate.[1]

Protocol B: N-Alkylation (S_N2 Substitution)

Best for coupling with alkyl halides or heteroaryl chlorides.[1]

Reagents:

  • Amine: 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl[1][2]

  • Electrophile: Alkyl Bromide/Iodide or Heteroaryl Chloride (1.1 equiv)[1]

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (for less reactive halides)[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Catalyst: KI (0.1 equiv) if using Alkyl Chlorides.[1]

Step-by-Step:

  • Preparation: Suspend the amine HCl salt (1.0 mmol) and K2CO3 (3.0 mmol) in ACN (5 mL). Stir for 10 minutes to ensure neutralization.

  • Addition: Add the alkyl halide (1.1 mmol).

  • Heating: Heat the mixture to 60–80°C.

    • Tip: If using a volatile alkyl halide, use a sealed tube.[1]

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The secondary amine spot will disappear.[1][4]

  • Workup: Cool to RT. Filter off the inorganic solids (K2CO3/KCl).[1] Concentrate the filtrate.

  • Purification: The residue usually requires flash chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).[1]

Part 4: Structural Validation (Quality Control)

When validating the final product, specific NMR signatures confirm the integrity of the naphthyloxy-piperidine moiety.

Table 1: Key 1H-NMR Diagnostic Signals (CDCl3)

MoietyProton TypeChemical Shift (δ ppm)MultiplicityDiagnostic Value
Naphthalene Aromatic Ring8.20 – 7.40MultipletsConfirms presence of the "Tail".[1] Look for the distinct 7-proton pattern.[1]
Linker -O-CH2-4.20 – 4.10TripletConfirms the ether linkage is intact.[1]
Linker -CH2- (Ethyl)1.90 – 1.80Quartet/MultipletConnects ether to piperidine.[1]
Piperidine C2/C6 (Next to N)2.90 – 3.10Broad DoubletsShifts significantly upon N-alkylation (diagnostic for reaction success).[1]

Part 5: Application Case Study

Objective: Synthesis of a 5-HT1A Receptor Antagonist Analog. Rationale: The naphthyloxy group provides the hydrophobic interaction required for the aromatic binding pocket of the 5-HT1A receptor, while the piperidine nitrogen mimics the basic amine of serotonin.

Experimental Logic:

  • Design: Link the 4-[2-(1-Naphthyloxy)ethyl]piperidine to a 2-methoxyphenyl head group (a classic 5-HT motif).

  • Execution: Use Protocol B (Alkylation) with 1-(2-chloroethyl)-2-methoxybenzene.

  • Outcome: The resulting molecule possesses dual aromatic pharmacophores separated by a basic piperidine linker, a topology highly favorable for GPCR binding.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational STAB protocol used in Protocol A.

  • Robichaud, A. J., et al. (2000).[1] "Recent Advances in Selective Serotonin 5-HT1A Receptor Antagonists." Annual Reports in Medicinal Chemistry. Contextualizes the utility of aryl-piperidine scaffolds in drug discovery.

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 75539369, 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride."[1] Provides physical property data and identifier verification.[1][5] [1]

  • Master Organic Chemistry. (2017). "Reductive Amination."[1][4][6][7] General guide for troubleshooting amine synthesis.

Sources

Method

Application Note: A Protocol for High-Throughput Dose-Response Analysis of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride

Introduction: Characterizing a Novel Bioactive Scaffold The compound 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride belongs to a structural class of molecules—piperidine ethers—that has demonstrated significant biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Bioactive Scaffold

The compound 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride belongs to a structural class of molecules—piperidine ethers—that has demonstrated significant biological activity across a range of therapeutic targets. This scaffold is prevalent in ligands developed for G protein-coupled receptors (GPCRs), ion channels, and other critical signaling proteins.[1][2][3] Given its structural motifs, this compound presents a compelling candidate for interacting with chaperone proteins at the endoplasmic reticulum (ER), such as the sigma-1 (σ1) receptor.[4][5] The σ1 receptor is a unique ligand-regulated molecular chaperone implicated in numerous neurological and psychiatric conditions by modulating intracellular calcium (Ca²⁺) signaling and cellular stress responses.[4][6][7]

Pharmacological characterization of any new chemical entity is fundamentally reliant on quantifying its biological effect as a function of its concentration. This relationship is described by a dose-response curve, a cornerstone of drug discovery that allows for the determination of key parameters such as potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ).[8][9] The half-maximal effective concentration (EC₅₀) represents the concentration at which a compound elicits 50% of its maximal response, serving as a critical measure of an agonist's potency.[8] Conversely, the half-maximal inhibitory concentration (IC₅₀) quantifies the potency of an antagonist or inverse agonist.[8][10]

This application note provides a detailed, self-validating protocol for generating robust dose-response curves for 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. We will utilize a cell-based calcium flux assay, a highly relevant method given the σ1 receptor's established role as a modulator of intracellular Ca²⁺ signaling through proteins like the IP₃ receptor.[4][11] The protocols herein are designed for both agonist and antagonist modes to enable a comprehensive pharmacological profile of the compound.

Assay Principle: Monitoring Intracellular Calcium Flux

The protocol leverages a fluorescent, cell-permeant calcium indicator dye (e.g., Fluo-4 AM) to measure changes in intracellular Ca²⁺ concentration following compound administration. In its acetoxymethyl (AM) ester form, the dye is non-fluorescent and readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now-active, Ca²⁺-sensitive Fluo-4 dye. Upon binding to free Ca²⁺, the dye's fluorescence intensity increases significantly. This change in fluorescence, measured by a plate reader, serves as a direct proxy for receptor-mediated Ca²⁺ mobilization, providing a dynamic and sensitive readout of cellular response.

Assay_Principle cluster_cell Target Cell (Cytosol) Intracellular Fluo-4 (Active, Low Fluorescence) Ca_Bound Fluo-4-Ca²⁺ Complex (High Fluorescence) Intracellular->Ca_Bound Binds Ca²⁺ Reader Fluorescence Plate Reader (Measures Signal) Ca_Bound->Reader Emits Light Ca_Ion Fluo4_AM Fluo-4 AM (Cell-Permeant) Esterases Cytosolic Esterases Fluo4_AM->Esterases Crosses Membrane Esterases->Intracellular Cleaves AM Ester

Caption: Principle of the intracellular calcium flux assay.

Materials and Reagents

Reagent/MaterialRecommended SupplierPurpose
4-[2-(1-Naphthyloxy)ethyl]piperidine HClN/A (Test Compound)The compound of interest for profiling.
HEK293 Cell Line (SIGMAR1-expressing)ATCC / In-houseHost system for the assay.
DMEM, High Glucose, GlutaMAX™GibcoCell culture medium.
Fetal Bovine Serum (FBS), QualifiedGibcoSupplement for cell growth.
Penicillin-Streptomycin (10,000 U/mL)GibcoAntibiotic to prevent contamination.
TrypLE™ Express EnzymeGibcoCell dissociation reagent.
Fluo-4 AM, cell-permeant dyeInvitrogenCalcium indicator.
Pluronic™ F-127InvitrogenDispersing agent for Fluo-4 AM.
ProbenecidSigma-AldrichInhibits dye efflux from cells.
(+)-PentazocineSigma-AldrichKnown σ1 receptor agonist (for antagonist mode).
Hanks' Balanced Salt Solution (HBSS)GibcoAssay buffer.
384-well Black, Clear-Bottom PlatesCorningAssay plates for fluorescence reading.
DMSO, AnhydrousSigma-AldrichSolvent for compound stock solution.

Experimental Protocols

Protocol 1: Cell Culture and Plating

The foundation of a reproducible cell-based assay is consistent and healthy cell culture. Sub-culturing cells at optimal confluency ensures they remain in the logarithmic growth phase, leading to more uniform responses.

  • Maintain Cells: Culture HEK293 cells expressing the human σ1 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Passage Cells: Sub-culture cells every 2-3 days, ensuring they do not exceed 80-90% confluency.

  • Prepare for Assay: On the day before the assay, harvest cells using TrypLE™ Express.

  • Cell Counting: Determine cell viability and density using a hemocytometer or automated cell counter. Viability should be >95%.

  • Plate Cells: Seed the 384-well assay plates at a density of 20,000 cells per well in 20 µL of culture medium. This density is a critical parameter that should be optimized to achieve a robust assay window.

  • Incubate: Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.

Protocol 2: Compound Preparation and Dilution Series

Accurate compound handling and dilution are critical for generating a high-quality dose-response curve. A semi-logarithmic dilution series is standard practice to cover a wide concentration range and accurately define the sigmoidal curve.[10][12]

  • Stock Solution: Prepare a 10 mM stock solution of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride in 100% DMSO.

  • Intermediate Dilution: Create an intermediate plate by performing a serial 1:3 or 1:5 dilution in DMSO. This minimizes the effect of serial pipetting errors.

  • Assay Plate Dilution: Transfer a small volume (e.g., 1 µL) from the intermediate plate to a new plate containing assay buffer (HBSS). This creates the final "working" compound plate, ensuring the final DMSO concentration in the assay wells remains low (<0.5%) to avoid solvent-induced artifacts.

Table 1: Example 10-Point, 1:3 Semi-Log Dilution Scheme

Concentration Point Compound Conc. (µM) Log [Compound] (M)
1 10.0 -5.00
2 3.33 -5.48
3 1.11 -5.95
4 0.37 -6.43
5 0.12 -6.91
6 0.04 -7.39
7 0.013 -7.87
8 0.004 -8.35
9 0.0015 -8.82
10 0.0005 -9.30
Vehicle Control 0 N/A

| Max Control | N/A | N/A |

Protocol 3: Calcium Flux Assay - Agonist Mode

This protocol determines if the test compound can directly activate the receptor and induce a cellular response.

  • Prepare Dye Loading Solution: Prepare a 2X Fluo-4 loading solution in HBSS containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid. Probenecid is an anion-exchange transport inhibitor included to prevent the leakage of the de-esterified dye out of the cell.

  • Dye Loading: Remove the culture medium from the cell plate and add 20 µL of the 2X Fluo-4 loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Compound Addition: Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

  • Measure Response:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds 20 µL of the test compound from the working plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full kinetic response.

Protocol 4: Calcium Flux Assay - Antagonist Mode

This protocol assesses the compound's ability to block the response induced by a known agonist.

  • Dye Loading: Perform steps 1-3 from the Agonist Mode protocol.

  • Antagonist Pre-incubation: Add 10 µL of the test compound working solution to the wells and incubate for 15-30 minutes at room temperature. This allows the potential antagonist to bind to its target.

  • Agonist Stimulation: Place the cell plate into the fluorescence kinetic plate reader.

  • Measure Response:

    • Establish a stable baseline reading.

    • The instrument adds 10 µL of a known σ1 agonist (e.g., (+)-Pentazocine) at its pre-determined EC₈₀ concentration. The use of an EC₈₀ concentration provides a robust signal that is sensitive to inhibition.

    • Record the fluorescence signal for 2-3 minutes.

Data Analysis and Interpretation

Proper data analysis transforms raw fluorescence units into a pharmacologically meaningful dose-response curve.[13][14]

Data_Analysis Raw_Data Raw Fluorescence Units (RFU) Normalization Data Normalization (% Response) Raw_Data->Normalization Subtract baseline; Normalize to controls Regression Non-linear Regression (4-Parameter Logistic Fit) Normalization->Regression Plot % Response vs. Log[Concentration] Parameters Parameter Extraction (EC₅₀/IC₅₀, Hill Slope, R²) Regression->Parameters Calculate best-fit values

Caption: Workflow for dose-response data analysis.

  • Data Extraction: For each well, determine the maximum fluorescence signal change (Max - Min RFU).

  • Normalization: Normalize the data to express it as a percentage of the control response.

    • For Agonist Mode: % Response = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_MaxAgonist - Signal_Vehicle)

    • For Antagonist Mode: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Vehicle) / (Signal_AgonistAlone - Signal_Vehicle))

  • Curve Fitting: Plot the normalized response (Y-axis) against the logarithm of the compound concentration (X-axis).[12][14] Fit the data using a four-parameter logistic (4PL) non-linear regression model.[13] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope))

  • Parameter Determination: From the curve fit, derive the EC₅₀ or IC₅₀, the Hill slope (a measure of the steepness of the curve), and the R-squared value (a measure of the goodness of fit).[8][13]

Table 2: Hypothetical Dose-Response Parameters

Assay Mode Parameter Value Interpretation
Agonist EC₅₀ 150 nM The compound is a moderately potent agonist.
Agonist Hill Slope 1.1 Suggests a standard 1:1 ligand-receptor interaction.
Agonist Eₘₐₓ 95% The compound is a full agonist.
Agonist 0.992 Excellent goodness of fit for the regression model.
Antagonist IC₅₀ 85 nM The compound is a potent antagonist.

| Antagonist | R² | 0.989 | Excellent goodness of fit for the regression model. |

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell plating; Pipetting errors; Edge effects in the plate.Ensure uniform cell suspension before plating; Use calibrated multichannel pipettes; Avoid using the outermost wells of the plate.
Low Signal-to-Background Ratio Low receptor expression; Sub-optimal dye loading; Low cell number.Verify receptor expression via qPCR or Western blot; Optimize dye concentration and incubation time; Optimize cell seeding density.
No Dose-Response Observed Compound is inactive at the tested concentrations; Compound precipitation.Test a higher concentration range; Check compound solubility in assay buffer; Visually inspect compound dilutions for precipitation.
"Bell-Shaped" Curve Cellular toxicity at high concentrations; Off-target effects.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel; Reduce the top concentration of the compound.

Conclusion

This application note provides a comprehensive and robust framework for determining the pharmacological activity of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. By employing a cell-based calcium flux assay, researchers can efficiently generate high-quality dose-response curves to determine the compound's potency and efficacy in both agonist and antagonist modes. The detailed protocols for cell handling, compound dilution, assay execution, and data analysis are designed to ensure data integrity and reproducibility. Accurate determination of parameters like EC₅₀ and IC₅₀ is a critical first step in the drug discovery pipeline, enabling informed decisions for lead optimization and further mechanistic studies.[14]

References

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]

  • ResearchGate. (2014). The Pharmacology of the Sigma-1 Receptor. Available at: [Link]

  • Su, T. P., et al. (2007). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Available at: [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. PMC. Available at: [Link]

  • Su, T. P., et al. (2010). The pharmacology of sigma-1 receptors. PubMed - NIH. Available at: [Link]

  • Stoddart, L. A., et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. Available at: [Link]

  • American Chemical Society. (2025). Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. ACS Spring 2025. Available at: [Link]

  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Available at: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Available at: [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Brandl's Basics. (2021). Agonists and antagonists and their dose response curves. YouTube. Available at: [Link]

  • Chem Help ASAP. (2023). generation of dose-response curves. YouTube. Available at: [Link]

  • MSD Veterinary Manual. (n.d.). Effect of competitive antagonist on dose-response relationship. Available at: [Link]

  • PubChem. (n.d.). 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. Available at: [Link]

  • M. R. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Available at: [Link]

  • Jacobson, K. A., et al. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dr. leaqaa A. (n.d.). Lec.2 4 stage. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Hygroscopic Challenges in 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl Handling

Introduction: 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a key intermediate in pharmaceutical research and development. As a hydrochloride salt, it exhibits hygroscopic tendencies—the ability to readily attrac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a key intermediate in pharmaceutical research and development. As a hydrochloride salt, it exhibits hygroscopic tendencies—the ability to readily attract and absorb moisture from the atmosphere.[1] This behavior can introduce significant variability and error into experimental workflows if not properly managed. Consequences of uncontrolled moisture absorption include inaccurate weighing, altered dissolution profiles, powder clumping, and potential chemical degradation, all of which compromise data integrity and product quality.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the challenges associated with handling this hygroscopic compound. It offers practical troubleshooting advice, validated protocols, and best practices rooted in established scientific principles to ensure experimental reproducibility and success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is this compound susceptible?

A: Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment. 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl is a hydrochloride salt. The chloride ion (Cl-) is an effective hydrogen bond acceptor, readily interacting with atmospheric water molecules.[1] This interaction can cause the solid powder to adsorb moisture onto its surface or, at higher humidity, absorb it into its bulk structure, potentially leading to physical and chemical changes.[4]

Q2: How can I visually identify if my sample has absorbed excess moisture?

A: The most common visual cues include a change in the powder's physical appearance from a fine, free-flowing powder to a clumpy, caked, or even partially dissolved, wet-looking solid.[2] In cases of severe moisture uptake (deliquescence), the solid may fully dissolve into a saturated solution.[5]

Q3: What are the immediate consequences of moisture absorption on my experiments?

A: The primary consequences are:

  • Inaccurate Mass Measurement: The measured weight will be a combination of the compound and an unknown amount of water, leading to significant dosing errors.[6]

  • Poor Flowability: Clumping and caking impede handling, making it difficult to transfer material quantitatively and ensure dose uniformity.[2][7]

  • Altered Physicochemical Properties: Moisture can affect dissolution rates, stability, and crystal structure, leading to inconsistent and unreliable experimental results.[8][9]

Q4: What are the ideal short-term and long-term storage conditions?

A: The compound should be stored in a tightly sealed container, preferably in a controlled low-humidity environment. For long-term storage, a desiccator containing an active desiccant (e.g., silica gel, calcium chloride) or a glove box with a controlled inert atmosphere (e.g., nitrogen, argon) is strongly recommended.[10][11] Always consult the manufacturer's Safety Data Sheet (SDS) for specific storage temperature recommendations.[5]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl.

Problem 1: Inaccurate Weighing & Dosing
  • Symptoms:

    • The weight reading on the analytical balance continuously increases.

    • Difficulty in transferring a precise amount of the powder.

    • Observed variability in experimental outcomes despite weighing the "same" mass.

  • Root Cause Analysis: The compound is rapidly absorbing atmospheric moisture upon exposure to ambient air on the balance pan. Even a slight increase in moisture content can significantly impact the material's cohesive strength and weight.[6]

  • Solutions & Mitigation Strategies:

    • Minimize Exposure Time: Prepare everything in advance. Have vials, spatulas, and solvents ready. Weigh the compound as quickly as possible and immediately seal the container.[10]

    • Use a Controlled Environment: If available, perform all weighing operations inside a glove box with a humidity level controlled to below 40% Relative Humidity (RH).[12]

    • Weighing by Difference:

      • Tightly cap the stock bottle and place it on the balance.

      • Tare the balance.

      • Quickly remove the desired amount of powder and transfer it to your receiving vessel.

      • Recap the stock bottle and place it back on the balance. The negative value displayed is the precise mass of the transferred dry powder.

    • Use Appropriate Weighing Vessels: Use a weighing boat with a lid or a capped vial to minimize air exposure during the measurement process.

Problem 2: Material Clumping and Poor Flowability
  • Symptoms:

    • The compound is a solid cake or contains hard agglomerates instead of being a loose powder.[13]

    • The powder adheres to spatulas and glassware, resulting in material loss.

    • Inconsistent flow through funnels or automated dispensing equipment.[9]

  • Root Cause Analysis: Moisture absorption leads to the formation of liquid bridges between particles. These bridges create strong cohesive forces, causing the particles to stick together and resist flow.[4][7]

  • Solutions & Mitigation Strategies:

    • Pre-Drying the Sample: If the material has already been compromised by moisture, it may need to be dried before use. A vacuum oven at a mild temperature (e.g., 40-50°C, well below the compound's melting or decomposition point) is an effective method. Always perform a small-scale test to ensure the compound is thermally stable under the chosen drying conditions.[11]

    • Proper Storage: The most effective solution is prevention. Always store the compound in a desiccator or low-humidity cabinet.[5] Ensure the desiccant is active (e.g., blue silica gel, not pink).

    • Mechanical De-agglomeration: For minor clumping, gently breaking up the agglomerates with a clean, dry spatula inside a low-humidity environment may be sufficient.[10] Be aware that this does not remove the absorbed water.

Section 3: Protocols & Methodologies

Protocol 3.1: Quantification of Water Content via Karl Fischer Titration

Karl Fischer (KF) titration is the gold-standard method for accurately determining water content in pharmaceutical substances due to its precision, accuracy, and specificity for water.[8][14] It is based on a stoichiometric reaction between iodine and water.[15]

  • Objective: To precisely quantify the percentage of water (% w/w) in a sample of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl.

  • Method: Volumetric Karl Fischer Titration is suitable for samples expected to have a water content above 0.1%.[16]

  • Apparatus:

    • Volumetric Karl Fischer Titrator

    • Analytical Balance (readable to 0.1 mg)

    • Gas-tight syringe or solid sample handling equipment

  • Reagents:

    • Volumetric KF Titrant (e.g., Hydranal™-Composite 5)

    • Anhydrous Methanol or specialized KF solvent

    • Certified Water Standard (e.g., Hydranal™-Water Standard 1.0)

  • Procedure:

    • System Preparation: Fill the titrator with fresh KF titrant and solvent. Allow the instrument to self-condition until it reaches a stable, anhydrous state ("drift test").

    • Titrant Standardization: Accurately weigh or measure a precise amount of the certified water standard and inject it into the titration cell. The instrument will titrate the water and calculate the titrant concentration (titer) in mg/mL. Perform this in triplicate and use the average value.

    • Sample Analysis: a. Quickly and accurately weigh a sample of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl (typically 50-100 mg, depending on expected water content) in a tared container.[15] b. Immediately transfer the sample into the titration vessel. c. Begin the titration. The instrument will automatically dispense the titrant until all water from the sample has reacted. d. The instrument software will calculate the water content based on the volume of titrant used, the titrant's concentration, and the initial sample mass.

    • Calculation: % Water (w/w) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

  • Acceptance Criteria: The results from triplicate measurements should have a relative standard deviation (RSD) of ≤ 5%. A low water content (e.g., <0.5%) is generally desirable.

Protocol 3.2: Thermogravimetric Analysis (TGA) for Moisture Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[17] It can be used to determine the amount of volatile content, including adsorbed surface water.[18]

  • Objective: To estimate the percentage of unbound and loosely bound water in a sample.

  • Apparatus:

    • Thermogravimetric Analyzer (TGA)

    • Analytical Balance

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

    • Method Setup:

      • Initial Temperature: 25°C

      • Heating Rate: 10°C/minute

      • Final Temperature: 150°C (or a temperature below the compound's melting point)

      • Atmosphere: Dry Nitrogen (N₂) at a flow rate of 20-50 mL/min.

    • Analysis: Run the TGA method. The resulting thermogram will plot mass loss (%) versus temperature.

    • Interpretation: A weight loss step observed between ambient temperature and approximately 120°C is typically attributed to the loss of free water or other volatile solvents. The percentage of weight loss in this step corresponds to the moisture content.

Technique Comparison Karl Fischer Titration Thermogravimetric Analysis (TGA)
Principle Chemical reaction specific to water[14]Measures mass loss upon heating[18]
Specificity Highly specific for waterNot specific; measures all volatiles
Sensitivity High (ppm levels)[14]Moderate (typically >0.1%)
Primary Use Accurate quantification of water contentScreening for water/volatiles, thermal stability

Section 4: Best Practices for Storage and Handling

Proactive measures are critical to maintaining the integrity of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl. Adherence to international guidelines on stability testing, such as those from the ICH, provides a framework for best practices.[19][20]

Storage Condition Recommendations
Condition Parameter Recommendation Rationale
General Storage TemperatureAs specified by manufacturer (typically Room Temp)Prevents thermal degradation.
Relative Humidity (RH)< 40% RHMinimizes moisture uptake and preserves physical form.
ContainerTightly sealed, opaque containerPrevents moisture ingress and protects from light, as per ICH Q1B guidelines.[21]
Long-Term Storage EnvironmentDesiccator with active desiccant or Inert Atmosphere (Glove Box)[11]Provides a robust barrier against atmospheric moisture for archival samples.

Proper packaging is a critical component of storage. Containers should meet standards for low moisture permeability, such as those outlined in USP <671>.[22][23][24]

Workflow for Handling Hygroscopic Compounds

The following diagram outlines a logical workflow for handling 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl from receipt to experimental use.

Hygroscopic_Workflow receipt 1. Receive Compound inspect 2. Inspect Container Seal Is it intact? receipt->inspect quarantine Quarantine & Report inspect->quarantine No storage 3. Transfer to Desiccator or Controlled RH Cabinet inspect->storage Yes weighing_prep 4. Prepare for Weighing (Pre-label vials, etc.) storage->weighing_prep environment 5. Select Environment Is Glove Box available? weighing_prep->environment glovebox 6a. Weigh in Glove Box (<40% RH) environment->glovebox Yes open_bench 6b. Weigh on Open Bench (Use rapid technique) environment->open_bench No dissolution 7. Immediate Use (e.g., Dissolve in solvent) glovebox->dissolution open_bench->dissolution cleanup 8. Securely Seal Stock Bottle & Return to Desiccator dissolution->cleanup

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Characterization of 4-[2-(1-Naphthyloxy)ethyl]piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for confirming molecular structures. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. By dissecting its spectral features and comparing them with relevant analogues, this document aims to equip researchers with the expertise to confidently interpret and validate the structure of this and similar molecules.

The hydrochloride salt form of piperidine derivatives is common for improving solubility and stability. The protonation of the piperidine nitrogen significantly influences the chemical shifts of the adjacent protons, a key feature that will be explored in this guide.

Predicted 1H NMR Spectrum of 4-[2-(1-Naphthyloxy)ethyl]piperidine Hydrochloride

A detailed analysis of the expected 1H NMR spectrum of the title compound is presented below. The predicted chemical shifts are based on the analysis of its constituent fragments and comparison with structurally similar compounds.

Molecular Structure and Proton Numbering:

A visual representation of the molecule.

For the purpose of this guide, the protons are numbered as follows:

  • Naphthyloxy Protons: H-2', H-3', H-4', H-5', H-6', H-7', H-8'

  • Ethyl Protons: H-α, H-β

  • Piperidine Protons: H-1 (methine), H-2, H-6 (axial and equatorial), H-3, H-5 (axial and equatorial), H-4 (methine)

  • Amine Proton: NH2+

Comparative Spectral Analysis

To build a robust understanding of the 1H NMR spectrum of our target molecule, we will compare its predicted chemical shifts with experimental data from structurally related compounds.

Naphthyloxy Moiety

The aromatic region of the spectrum is dictated by the seven protons of the naphthyloxy group. Based on data for 1-ethoxynaphthalene and 1-methoxynaphthalene, we can predict the following:

  • The proton at the C2' position (adjacent to the oxygen) will be the most shielded aromatic proton, appearing furthest upfield.

  • The protons at C5' and C8' are peri-deshielded and will likely appear furthest downfield.

  • The remaining aromatic protons will resonate in the intermediate region, exhibiting complex splitting patterns due to mutual coupling.

Piperidine Ring and Hydrochloride Salt Effect

The protonation of the piperidine nitrogen to form the hydrochloride salt has a significant deshielding effect on the adjacent protons (H-2 and H-6). In neutral piperidine, these protons typically resonate around 2.8 ppm. However, in the hydrochloride salt, these signals are shifted downfield to approximately 3.0-3.5 ppm. The protons at C-3, C-4, and C-5 are also deshielded, but to a lesser extent.

Ethyl Bridge

The ethyl bridge protons (H-α and H-β) are influenced by both the piperidine ring and the naphthyloxy group.

  • H-α (O-CH2): These protons are directly attached to the oxygen atom and will be significantly deshielded, expected to appear around 4.2-4.4 ppm as a triplet.

  • H-β (CH2-piperidine): These protons are adjacent to the piperidine ring and will resonate further upfield than H-α, likely around 1.8-2.0 ppm as a quartet, coupled to both H-α and the methine proton of the piperidine ring.

Data Summary and Comparison

The following table summarizes the predicted 1H NMR chemical shifts for 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride and compares them with experimental data for relevant analogues.

Proton Predicted δ (ppm) for Target Compound 4-(2-Phenoxyethyl)piperidine HCl (Analogue 1) 1-Ethoxynaphthalene (Analogue 2) Piperidine HCl (Analogue 3)
Naphthyl-H 7.0 - 8.2 (m)6.9 - 7.3 (m, Phenyl-H)7.3 - 8.1 (m)-
O-CH2 (H-α) 4.2 - 4.4 (t)~4.1 (t)4.25 (q)-
CH2-Pip (H-β) 1.8 - 2.0 (q)~1.9 (q)--
Pip-H2, H6 3.0 - 3.5 (m)~3.1 (m)-~3.2 (t)
Pip-H3, H5, H4 1.5 - 2.2 (m)~1.6 - 2.0 (m)-~1.8 (m)
NH2+ 8.5 - 9.5 (br s)~9.0 (br s)-~9.0 (br s)

Experimental Protocol: 1H NMR Spectroscopy

This section provides a standardized protocol for acquiring a high-quality 1H NMR spectrum of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the compound. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent is critical as the chemical shifts of exchangeable protons (NH2+) are solvent-dependent. c. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans). d. Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the peaks to determine the relative number of protons corresponding to each signal. e. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Logical Workflow for Spectral Interpretation

workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_validation Structure Validation A Prepare Sample B Acquire 1D 1H NMR Spectrum A->B C Fourier Transform & Phasing B->C D Chemical Shift Calibration C->D E Integration & Multiplicity Analysis D->E F Identify Aromatic Region (Naphthyloxy Protons) E->F G Identify Aliphatic Region (Ethyl & Piperidine Protons) E->G J Identify NH2+ Signal E->J K Compare with Predicted Spectrum F->K H Assign Piperidine Protons (H-2,6 vs H-3,4,5) G->H I Assign Ethyl Protons (H-α vs H-β) G->I H->K I->K J->K L Compare with Analogue Spectra K->L M Confirm Structure L->M

A flowchart illustrating the logical steps for interpreting the 1H NMR spectrum.

Conclusion

The 1H NMR characterization of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a multi-faceted process that requires a systematic approach. By understanding the influence of the naphthyloxy group, the ethyl bridge, and the protonated piperidine ring on the proton chemical shifts, researchers can confidently assign the signals in the spectrum. This guide, through its comparative analysis and detailed protocols, provides a comprehensive framework for the structural verification of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development endeavors.

References

  • PubChem. 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethoxynaphthalene. National Center for Biotechnology Information. [Link]

  • PubChem. Piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Phenoxyethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Comparative

A Comparative Guide to Validating Analytical Methods for 4-[2-(1-Naphthyloxy)ethyl]piperidine Hydrochloride Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the ability to accurately and reliably quantify a molecule of interest is paramount. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the ability to accurately and reliably quantify a molecule of interest is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, a molecule featuring a piperidine core and a naphthyloxy functional group. The presence of the naphthyl group provides a chromophore, making it amenable to UV-based detection methods.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to select and validate the most appropriate analytical technique for their specific needs. The comparison will focus on two of the most robust and widely accessible techniques in modern analytical laboratories: High-Performance Liquid Chromatography (HPLC) with UV detection and direct UV-Visible (UV-Vis) Spectrophotometry. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Analytical Challenge: Choosing the Right Tool

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the intended application of the method. For 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, the naphthyloxy moiety's inherent UV absorbance allows for straightforward detection.

  • High-Performance Liquid Chromatography (HPLC): This technique offers high specificity by separating the analyte of interest from potential impurities or degradation products before quantification.[3][4] It is the gold standard for stability-indicating assays and for analysis in complex matrices.

  • UV-Visible Spectrophotometry: This method is rapid and simple, providing a direct measure of the analyte's concentration based on its light absorbance.[5][6] It is often suitable for the quantification of pure substances or in simple formulations where interfering substances are absent.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separative technique that is a cornerstone of pharmaceutical analysis.[7][8] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a molecule with the structural characteristics of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1100 series or equivalent with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a suitable retention time and peak shape. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of the naphthyloxy chromophore, likely around 220-230 nm, should be used for optimal sensitivity.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Chromatographic Conditions (Flow rate, Gradient/Isocratic, Temperature) Dev1->Dev2 Dev3 Determine Detection Wavelength (λmax) Dev2->Dev3 Val1 Specificity / Selectivity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 System Suitability Testing (SST) Val6->Routine1 Implement Validated Method Routine2 Sample Analysis Routine1->Routine2 Routine3 Data Reporting Routine2->Routine3

Caption: Workflow for HPLC Method Validation.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, high-throughput alternative to HPLC for the quantification of analytes that absorb UV or visible light.[9][10] Its primary limitation is a lack of specificity, as any substance in the sample that absorbs at the same wavelength will interfere with the measurement.

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

2. Preparation of Solutions:

  • Solvent Selection: A solvent that dissolves the analyte and is transparent in the UV region of interest should be chosen. A common choice is 0.1 N Hydrochloric Acid or methanol.

  • Standard Stock Solution (e.g., 100 µg/mL): Prepare as described for the HPLC method, using the selected spectrophotometric solvent.

  • Wavelength Scanning (λmax determination): Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) and scan the UV spectrum from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Standards: Prepare a series of calibration standards in the selected solvent with concentrations that provide absorbances within the linear range of the instrument (typically 0.1 to 1.0 Absorbance Units).

  • Sample Preparation: Dissolve the sample in the selected solvent to achieve a concentration that falls within the established calibration range.

Workflow for UV-Vis Spectrophotometry Method Validation

UVVis_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Select Appropriate Solvent Dev2 Determine λmax via UV Scan Dev1->Dev2 Val1 Specificity (in presence of excipients) Dev2->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 Prepare Blank & Standards Val6->Routine1 Implement Validated Method Routine2 Measure Sample Absorbance Routine1->Routine2 Routine3 Calculate Concentration Routine2->Routine3

Caption: Workflow for UV-Vis Method Validation.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two validated methods, based on typical results for similar piperidine-containing compounds and adherence to ICH guidelines.[1][11]

Validation ParameterRP-HPLC with UV DetectionUV-Vis SpectrophotometryRationale and Causality
Specificity HighLow to ModerateHPLC physically separates the analyte from other compounds, ensuring the signal is solely from the target molecule. UV-Vis measures the total absorbance at a specific wavelength, making it susceptible to interference.
Linearity (R²) > 0.999> 0.998Both methods are expected to exhibit excellent linearity over a defined concentration range, as dictated by the Beer-Lambert Law.
Range 1 - 50 µg/mL5 - 50 µg/mLThe HPLC method can often achieve a lower limit of quantification, providing a wider working range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods, when properly validated, should provide a high degree of accuracy, meaning the measured value is very close to the true value.
Precision (%RSD) < 2.0%< 2.0%Precision, a measure of the reproducibility of the method, should be excellent for both techniques under controlled conditions.
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mLDue to the concentration effect on the column and lower baseline noise, HPLC typically offers significantly better sensitivity.
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mLThe LOQ, the lowest concentration that can be reliably quantified, is consequently lower for the HPLC method.
Robustness HighModerateHPLC methods, once developed, are generally robust to small, deliberate changes in parameters like mobile phase composition and temperature. UV-Vis methods can be more sensitive to solvent pH and temperature variations.

Conclusion and Method Selection

The choice between HPLC and UV-Vis spectrophotometry for the quantification of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is contingent on the specific analytical need.

Choose RP-HPLC with UV Detection when:

  • High specificity is required (e.g., stability studies, impurity profiling, analysis in complex biological matrices).

  • A wide linear range and low limits of detection and quantification are necessary.

  • The method will be used for regulatory submissions or quality control purposes where specificity is mandated.

Choose UV-Vis Spectrophotometry when:

  • The sample is known to be pure or contains no interfering substances.

  • High throughput and rapid analysis are the primary considerations (e.g., in-process checks, preliminary screening).

  • Simplicity of operation and lower operational cost are important factors.

Both methods, when properly validated according to ICH Q2(R1) guidelines, can provide accurate and precise results.[1][12] This guide provides the foundational protocols and comparative data to enable researchers to make an informed decision and to develop a robust analytical method tailored to their research and development objectives.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives - Benchchem. (n.d.).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi - Benchchem. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022, September 3).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • III Analytical Methods. (n.d.).
  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Dep. of pharmaceutical chemistry. (n.d.).
  • 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride | C17H22ClNO | CID 75539369. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
  • Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review - ResearchGate. (2025, December 21).
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. - Agilent. (n.d.).
  • In-line UV spectroscopy for the quantification of low-dose active ingredients during the manufacturing of pharmaceutical semi-solid and liquid formulations - PubMed. (2018, July 12).
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.).
  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (n.d.).

Sources

Validation

Definitive Stoichiometry: Elemental Analysis Validation for 4-[2-(1-Naphthyloxy)ethyl]piperidine Hydrochloride

Executive Summary In the development of CNS-active ligands, specifically 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, establishing the precise salt stoichiometry is a critical quality attribute (CQA). While modern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of CNS-active ligands, specifically 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, establishing the precise salt stoichiometry is a critical quality attribute (CQA). While modern spectroscopic techniques like HRMS and NMR provide structural elucidation, they often fail to definitively characterize the bulk solid-state composition—specifically the ratio of counter-ion (HCl) and potential solvates (H₂O).

This guide objectively compares Elemental Analysis (EA) against modern alternatives (qNMR, HRMS), demonstrating why EA remains the "Gold Standard" for confirming the mono-hydrochloride salt form. It provides a field-tested protocol for handling this hygroscopic piperidine derivative to ensure data meets the rigorous


 acceptance criteria required for top-tier publication and regulatory filing.

Part 1: Theoretical Framework & Baseline Calculations

Before initiating experimental workflows, the theoretical combustion values must be established. This compound (C₁₇H₂₁NO · HCl) presents a specific challenge: distinguishing between the anhydrous mono-hydrochloride and potential hemi-hydrates common to piperidine salts.

Molecular Formula:


Molecular Weight: 

Table 1: Theoretical Composition Targets
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1712.011204.18769.97%
Hydrogen (H) 221.00822.1767.60%
Nitrogen (N) 114.00714.0074.80%
Oxygen (O) 115.99915.9995.48%
Chlorine (Cl) 135.45035.45012.15%

Critical Insight: A deviation in Carbon > 0.5% often indicates solvent entrapment (e.g., Ethanol/Ethyl Acetate), while a deviation in Hydrogen > 0.3% typically signals hygroscopicity (water absorption).

Part 2: Comparative Analysis (EA vs. Alternatives)

Why perform combustion analysis when you have a Mass Spectrometer? The following comparison highlights the specific utility of EA for salt forms.

Table 2: Performance Matrix for Salt Validation
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity & StoichiometryMolecular Formula (Ion)Molar Purity & Structure
Salt Confirmation Excellent. Confirms 1:1 HCl ratio via %C/N dilution.Poor. Counter-ions (Cl⁻) often dissociate or require specific negative-mode runs.Moderate. Indirect inference; Cl⁻ is invisible in ¹H NMR.
Sample Size 2–5 mg< 0.1 mg5–20 mg
Solvate Detection High. Water/Solvent shifts %C and %H significantly.None. Solvents are removed in the vacuum source.High. Distinct peaks for solvents, but water signal is often suppressed/broad.
Cost/Run Low ($)High (

$)
Medium (

)
Blind Spots Inorganic impurities (ash) are not detected in CHN mode.Cannot quantify bulk purity (ionization efficiency varies).Requires high-purity internal standard; relaxation times must be optimized.
Decision Logic for Method Selection

The following diagram illustrates when to deploy EA versus orthogonal methods during the synthesis of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl.

MethodSelection Start Synthesized Crude Salt PurityCheck Initial Purity Check (TLC / LC-MS) Start->PurityCheck StructureCheck Structural Confirmation (1H / 13C NMR) PurityCheck->StructureCheck Decision Is Bulk Purity & Salt Ratio Confirmed? StructureCheck->Decision HRMS HRMS (ESI+) Confirms Parent Ion [M+H]+ Decision->HRMS Identify Molecule qNMR qNMR Quantifies Organic Impurities Decision->qNMR Quantify Solvents EA Elemental Analysis (CHN) Confirms HCl Stoichiometry & Solvate State Decision->EA Validate Salt Form Final Release for Biological Assay HRMS->Final qNMR->Final EA->Final Required for Pub/QC

Figure 1: Analytical workflow prioritizing Elemental Analysis for final salt form validation.

Part 3: Experimental Protocol (The "Dry-Box" Method)

Piperidine salts are notoriously hygroscopic. Standard weighing procedures often result in "High Hydrogen / Low Carbon" errors due to rapid moisture uptake from the air.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Standards: Acetanilide (Calibration), Sulfanilamide (QC Check).

  • Consumables: Tin capsules (lightweight), Tungsten Trioxide (WO₃) catalyst (crucial for halogenated salts to prevent Cl₂ retention).

Step-by-Step Procedure
  • Pre-Treatment (Drying):

    • Do not rely on rotary evaporation dryness.

    • Place the 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl sample in a vacuum drying pistol over

      
       at 
      
      
      
      for 12 hours.
    • Why? This removes surface water without subliming the HCl salt (mp > 150°C).

  • The "Zero-Exposure" Weighing Technique:

    • Step A: Tare the empty tin capsule.

    • Step B: Move the capsule and sample into a glove box or a desiccated weighing chamber (Relative Humidity < 10%).

    • Step C: Quickly transfer 2.0 ± 0.2 mg of sample into the capsule.

    • Step D: Crimp the capsule immediately inside the dry environment to create a cold-weld seal.

    • Step E: Weigh the sealed capsule on the microbalance.

  • Combustion Parameters:

    • Furnace Temperature:

      
       (Standard) or 
      
      
      
      (if incomplete combustion suspected).
    • Oxygen Injection: 5 seconds (Ensure excess O₂ for the naphthalene ring).

    • Carrier Gas: Helium (140 mL/min).

  • Data Validation:

    • Run a blank (empty tin capsule).

    • Run K-factor calibration with Acetanilide.

    • Run the sample in triplicate .

Part 4: Data Interpretation & Troubleshooting

A "Failed" EA is rarely a machine error; it is a diagnostic tool for sample state.

Scenario A: The "Hydrate" Drift
  • Observation: Carbon is low (

    
    ), Hydrogen is high (
    
    
    
    ).
  • Diagnosis: The sample has absorbed water, likely forming a hemi-hydrate.

  • Calculation: Re-calculate theoretical values adding

    
    .
    
    • New MW:

      
      
      
    • New Theoretical C:

      
      
      
  • Action: If the experimental data matches the hydrate calculation, the sample is pure but hydrated. Report as

    
    .
    
Scenario B: The "Trapped Solvent" Shift
  • Observation: Carbon is high, Nitrogen is low.

  • Diagnosis: Trapped Ethyl Acetate or Ether from recrystallization.

  • Action: Verify with ¹H NMR (look for peaks at

    
     1.2 and 4.1 ppm). Perform vacuum drying at higher temp (
    
    
    
    ).
Scenario C: The "Incomplete Salt"
  • Observation: Nitrogen is correct, but Chlorine (if measured) is low, or C/H ratios match the free base.

  • Diagnosis: The protonation was incomplete; the sample is a mixture of free base and HCl salt.

  • Action: Re-dissolve in Et₂O and bubble excess anhydrous HCl gas.

References

  • Comparison of Analytical Methods: Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Journal Purity Standards: American Chemical Society. (2023).[2][4] JOC Author Guidelines for Characterization of New Compounds.

  • Piperidine Salt Hygroscopicity: Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Elemental Analysis Best Practices: Wait, R. (2021).[7] The Continuing Value of Elemental Analysis in the Age of High-Resolution Mass Spectrometry.

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl

An In-Depth Technical Analysis for Drug Development Professionals Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Analysis for Drug Development Professionals

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds will absorb energy at specific frequencies, causing them to stretch or bend.[1] This absorption pattern is unique to the molecule's structure, providing a "molecular fingerprint" that is invaluable for identifying functional groups and confirming the identity of a compound.[1] For a complex molecule such as 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl, IR spectroscopy serves as a rapid and reliable method for verifying its intricate structure, which comprises a naphthyloxy moiety, an ethyl linker, and a piperidine hydrochloride ring system.

Molecular Structure and Key Functional Groups

To effectively interpret the IR spectrum, it is crucial to first deconstruct the molecule into its constituent functional groups, each with its characteristic vibrational frequencies.

  • Naphthyloxy Group: This aromatic ether consists of a naphthalene ring and an ether linkage. Key vibrational modes include aromatic C-H stretching, aromatic C=C in-ring stretching, and the C-O-C stretching of the aryl ether.

  • Ethyl Bridge: A simple aliphatic linker (-CH2-CH2-) that will exhibit characteristic aliphatic C-H stretching and bending vibrations.

  • Piperidine Hydrochloride: The piperidine ring is a saturated heterocycle. As a hydrochloride salt, the nitrogen atom is protonated to form a piperidinium cation. This introduces N-H stretching and bending vibrations.

Predicted Infrared Absorption Bands

Based on the functional groups present in 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl, we can predict the approximate wavenumbers of the major absorption bands. This theoretical framework is essential for the accurate assignment of peaks in an experimental spectrum.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Naphthalene Ring Aromatic C-H Stretch3100 - 3000Medium to WeakAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[2][3]
Aromatic C=C Stretch1600 - 1585 & 1500 - 1400MediumAromatic rings typically show a pair of sharp bands in this region.[2][4]
C-H Out-of-Plane Bending900 - 675StrongThe pattern of these bands can sometimes indicate the substitution pattern on the aromatic ring.[2]
Aryl Ether Asymmetric C-O-C Stretch~1250StrongAryl alkyl ethers typically show a strong, characteristic absorption in this region.[5][6][7]
Symmetric C-O-C Stretch~1040MediumA second, often weaker, band associated with the ether linkage.[5][6]
Ethyl & Piperidine Aliphatic C-H Stretch2960 - 2850Strong to MediumThese absorptions below 3000 cm⁻¹ are indicative of C-H bonds on sp³ hybridized carbons.[3][8]
CH₂ Bending (Scissoring)1470 - 1450Medium
Piperidinium Ion N-H Stretch3200 - 2700Broad, StrongThe protonated amine (R₂NH₂⁺) exhibits a very broad and strong absorption due to hydrogen bonding.
N-H Bending~1600 - 1500MediumThis band may overlap with the aromatic C=C stretching vibrations.
General Fingerprint Region< 1400ComplexThis region contains a multitude of complex vibrations (C-C stretches, C-N stretches, and various bending modes) that are unique to the overall molecular structure.[3]

Comparative Analysis with Structurally Related Compounds

To build confidence in our peak assignments, it is instructive to compare the expected spectrum of our target molecule with the known spectra of its constituent parts.

  • Naphthalene: The IR spectrum of naphthalene is characterized by sharp aromatic C-H stretching peaks just above 3000 cm⁻¹ and strong absorptions in the fingerprint region corresponding to C-C stretching and C-H bending.[9][10]

  • Piperidine Hydrochloride: The spectrum of piperidine hydrochloride is dominated by a very broad and intense N-H stretching band from the piperidinium ion, typically centered around 2700-3000 cm⁻¹. It also shows aliphatic C-H stretching below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.[11][12][13]

  • Aryl Ethers (e.g., Anisole): Compounds like anisole (methyl phenyl ether) clearly show the characteristic asymmetric and symmetric C-O-C stretching bands at approximately 1250 cm⁻¹ and 1040 cm⁻¹, respectively.[7][14]

By synthesizing the spectral features of these individual components, we can anticipate the key characteristics of the 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl spectrum. We expect to see the aromatic features of the naphthalene ring, the strong and broad N-H stretch of the piperidinium ion, the distinct C-O stretches of the aryl ether, and the aliphatic C-H absorptions of the ethyl and piperidine structures.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining an IR spectrum of a solid sample like 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl using the Attenuated Total Reflectance (ATR) technique, which is common in modern FTIR spectroscopy.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_atr ATR-FTIR Analysis cluster_data Data Processing sample Solid Sample (4-[2-(1-Naphthyloxy)ethyl]piperidine HCl) grind Grind to a Fine Powder sample->grind background Collect Background Spectrum grind->background place_sample Place Powder on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process Process Spectrum (Baseline Correction, etc.) collect_spectrum->process analyze Analyze and Assign Absorption Bands process->analyze

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.

  • Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[15]

  • Sample Preparation: Place a small amount of the 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl solid sample onto the ATR crystal. If the sample consists of large crystals, it may be necessary to grind it into a fine powder to ensure good contact with the crystal.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

  • Sample Spectrum: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected and, if necessary, ATR corrected to produce a spectrum that is comparable to a transmission spectrum.

  • Analysis: Analyze the processed spectrum, identifying the wavenumbers of the key absorption bands and assigning them to the corresponding functional groups as outlined in the prediction table.

Conclusion

The infrared spectrum of 4-[2-(1-Naphthyloxy)ethyl]piperidine HCl is a rich source of structural information. The key identifying features are the combination of aromatic C-H and C=C absorptions from the naphthalene ring, a strong, broad N-H stretching band indicative of the piperidinium salt, characteristic C-O stretching bands of the aryl ether linkage, and aliphatic C-H stretching bands. By carefully analyzing these regions and comparing them to the spectra of related compounds, IR spectroscopy provides a robust and efficient method for the structural confirmation and quality assessment of this pharmaceutical compound.

References

  • UCLA, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Cengage Learning.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Chemistry LibreTexts. (2023). Ether Infrared spectra. Retrieved from [Link]

  • Health Sciences. (2025). Aromatic C-H stretching: Significance and symbolism. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands and.... Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Massachusetts Boston, Department of Chemistry. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

  • Taibah University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). IR frequencies of C-H stretching of aliphatic chain as well as.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). piperidinium chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Naphthalene in H₂O. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemically stable piperidinium cations for anion exchange membranes. In PMC. Retrieved from [Link]

  • NIST. (n.d.). Naphthalene. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-piperazinecarboxamidine, 4-(2-(1-naphthyloxy)ethyl)-. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

  • The Astrophysics & Astrochemistry Laboratory. (n.d.). The Mid-Infrared Laboratory Spectra of Naphthalene (C10H8) in Solid H2O. Retrieved from [Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride
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4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride
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